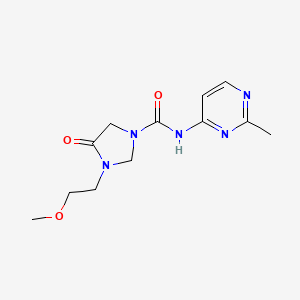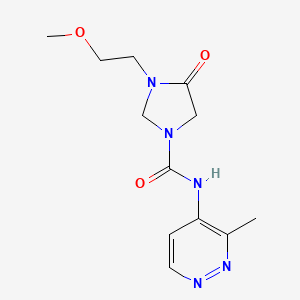
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyltriazole moiety and a chromenyl group, which are linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea typically involves the following steps:
Formation of Benzyltriazole: Benzyltriazole can be synthesized by the reaction of benzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Synthesis of Chromenyl Intermediate: The chromenyl group can be prepared through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.
Coupling Reaction: The final step involves the coupling of the benzyltriazole and chromenyl intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The benzyltriazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyltriazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea is unique due to the presence of both benzyltriazole and chromenyl moieties linked through a urea functional group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(20-16-10-15-8-4-5-9-17(15)26-13-16)21-18-12-24(23-22-18)11-14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYCZEKIGOKICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)NC3=CN(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7051445.png)

![3-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]propan-1-ol](/img/structure/B7051459.png)

![N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide](/img/structure/B7051489.png)
![4-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonyl]-8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B7051493.png)


![8-(5-Methylfuran-2-yl)sulfonyl-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051509.png)
![6-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7051515.png)
![4,5-dimethyl-N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7051519.png)
![1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea](/img/structure/B7051523.png)
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-3-(triazol-1-yl)propan-1-one](/img/structure/B7051525.png)
![1-[1-(3,4-Dichlorophenyl)butyl]-3-[1-(1,2,4-triazol-1-yl)propan-2-yl]urea](/img/structure/B7051532.png)
